molecular formula C11H17NO3 B6647159 ethyl (3R)-1-prop-2-enoylpiperidine-3-carboxylate

ethyl (3R)-1-prop-2-enoylpiperidine-3-carboxylate

Cat. No.: B6647159
M. Wt: 211.26 g/mol
InChI Key: YGVYYWMVWJTPQH-SECBINFHSA-N
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Description

Ethyl (3R)-1-prop-2-enoylpiperidine-3-carboxylate, also known as ethyl (R)-3-[(Z)-1-oxo-2-propenyl]piperidine-1-carboxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.

Mechanism of Action

The mechanism of action of ethyl (3R)-1-prop-2-enoylpiperidine-3-carboxylate (3R)-1-prop-2-enoylpiperidine-3-carboxylate is not fully understood. However, it has been proposed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It has also been suggested to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and physiological effects:
Studies have shown that this compound (3R)-1-prop-2-enoylpiperidine-3-carboxylate can exert a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models, as well as to alleviate pain and inflammation. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (3R)-1-prop-2-enoylpiperidine-3-carboxylate (3R)-1-prop-2-enoylpiperidine-3-carboxylate in lab experiments is its relatively simple synthesis method and high yield. Additionally, it has been shown to exhibit a range of pharmacological properties, making it a versatile compound for investigating various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on ethyl (3R)-1-prop-2-enoylpiperidine-3-carboxylate (3R)-1-prop-2-enoylpiperidine-3-carboxylate. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity in vitro. Additionally, further research is needed to fully understand its mechanism of action and to investigate its potential applications in other neurological and psychiatric disorders. Finally, there is a need for more studies on the safety and toxicity of this compound (3R)-1-prop-2-enoylpiperidine-3-carboxylate, particularly in human subjects.

Synthesis Methods

The synthesis of ethyl (3R)-1-prop-2-enoylpiperidine-3-carboxylate (3R)-1-prop-2-enoylpiperidine-3-carboxylate involves the reaction of (R)-3-piperidone with this compound acrylate in the presence of a base catalyst. The reaction proceeds via a Michael addition mechanism, followed by cyclization and esterification to yield the final product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

Ethyl (3R)-1-prop-2-enoylpiperidine-3-carboxylate has been studied for its potential applications in pharmaceutical research. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity in vitro.

Properties

IUPAC Name

ethyl (3R)-1-prop-2-enoylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-3-10(13)12-7-5-6-9(8-12)11(14)15-4-2/h3,9H,1,4-8H2,2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVYYWMVWJTPQH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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